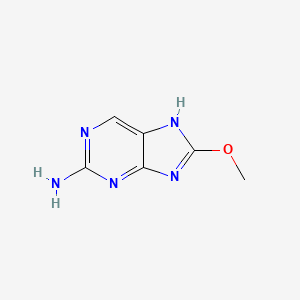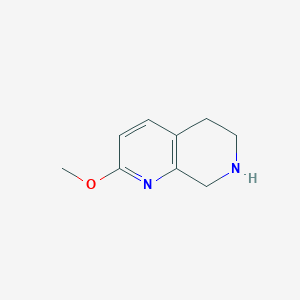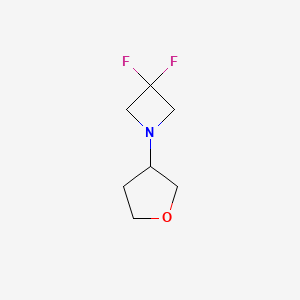
5-Methyl-2-(trimethylsilyl)-2H-tetrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-2-(trimethylsilyl)-2H-tetrazole is a chemical compound that belongs to the class of tetrazoles. Tetrazoles are a group of heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom. The presence of the trimethylsilyl group in this compound imparts unique chemical properties, making it a valuable compound in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(trimethylsilyl)-2H-tetrazole typically involves the reaction of 5-methyl-2H-tetrazole with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:
5-Methyl-2H-tetrazole+Trimethylsilyl chloride→this compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.
化学反応の分析
反応の種類
5-メチル-2-(トリメチルシリル)-2H-テトラゾールは、以下を含むさまざまな化学反応を起こします。
置換反応: トリメチルシリル基は、求核置換反応によって他の官能基で置き換えることができます。
酸化反応: この化合物は、対応する酸化物またはその他の酸化生成物を形成するために酸化することができます。
還元反応: テトラゾール環の還元は、アミンまたはその他の還元生成物の形成につながる可能性があります。
一般的な試薬と条件
置換反応: 一般的な試薬には、ハロゲン化物、アルコキシド、およびアミンがあります。反応は通常、ジメチルホルムアミド(DMF)またはジメチルスルホキシド(DMSO)などの極性非プロトン性溶媒中で行われます。
酸化反応: 過酸化水素、過マンガン酸カリウム、または三酸化クロムなどの酸化剤は、酸性または塩基性条件下で使用されます。
還元反応: 水素化リチウムアルミニウム(LiAlH4)または水素化ホウ素ナトリウム(NaBH4)などの還元剤は、無水条件下で使用されます。
生成される主な生成物
置換反応: 生成物には、さまざまな官能基を持つ置換テトラゾールが含まれます。
酸化反応: 生成物には、テトラゾール酸化物およびその他の酸化誘導体があります。
還元反応: 生成物には、アミンおよびその他の還元された化合物が含まれます。
科学的研究の応用
5-メチル-2-(トリメチルシリル)-2H-テトラゾールは、以下のものを含む科学研究において幅広い用途があります。
化学: 複雑な有機分子の合成における構成要素として、および他のテトラゾール誘導体の調製のための前駆体として使用されます。
生物学: 抗菌性や抗がん性など、潜在的な生物学的活性を調査されています。
医学: その独特の化学構造のために、さまざまな治療用途における潜在的な薬物候補として研究されています。
産業: その安定性と反応性のために、ポリマーやコーティングなどの高度な材料の開発に使用されています。
作用機序
5-メチル-2-(トリメチルシリル)-2H-テトラゾールの作用機序は、生物学的システムにおける分子標的および経路との相互作用を伴います。トリメチルシリル基は、化合物の親油性を高め、細胞膜を透過して細胞内標的に作用することを可能にします。テトラゾール環は、タンパク質や酵素と水素結合やその他の相互作用に関与し、それらの活性を調節し、さまざまな生物学的効果をもたらす可能性があります。
6. 類似の化合物との比較
類似の化合物
5-メチル-2-トリメチルシリル-ピリジン: 構造が似ていますが、テトラゾール環ではなくピリジン環が含まれています。
2-トリメチルシリル-インドール: 2位にトリメチルシリル基を持つインドール環が含まれています。
2-トリメチルシリル-チアゾール: 2位にトリメチルシリル基を持つチアゾール環が含まれています。
独自性
5-メチル-2-(トリメチルシリル)-2H-テトラゾールは、独特の化学的および生物学的特性を与えるテトラゾール環の存在により、ユニークです。テトラゾール環とトリメチルシリル基の組み合わせにより、化学、生物学、医学、および産業を含むさまざまな分野で応用できる汎用性の高い化合物となっています。
類似化合物との比較
Similar Compounds
5-Methyl-2-trimethylsilyl-pyridine: Similar in structure but contains a pyridine ring instead of a tetrazole ring.
2-Trimethylsilyl-indole: Contains an indole ring with a trimethylsilyl group at the 2-position.
2-Trimethylsilyl-thiazole: Contains a thiazole ring with a trimethylsilyl group at the 2-position.
Uniqueness
5-Methyl-2-(trimethylsilyl)-2H-tetrazole is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. The combination of the tetrazole ring and the trimethylsilyl group makes it a versatile compound with applications in various fields, including chemistry, biology, medicine, and industry.
特性
CAS番号 |
94111-17-8 |
|---|---|
分子式 |
C5H12N4Si |
分子量 |
156.26 g/mol |
IUPAC名 |
trimethyl-(5-methyltetrazol-2-yl)silane |
InChI |
InChI=1S/C5H12N4Si/c1-5-6-8-9(7-5)10(2,3)4/h1-4H3 |
InChIキー |
XWRUEIBZGMUTFV-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(N=N1)[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B11919561.png)
![6-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11919565.png)





![3-Isopropylpyrazolo[1,5-a]pyridine](/img/structure/B11919594.png)
![4-[Hydroxy(dimethyl)silyl]butanoic acid](/img/structure/B11919611.png)
![2-Amino-5-methyl-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one](/img/structure/B11919612.png)
![2-ethyl-1-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B11919616.png)

![1-propyl-1H-imidazo[4,5-b]pyridine](/img/structure/B11919619.png)

